5-Quinoxalinol, 2,3-diphenyl-
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Overview
Description
2,3-Diphenylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C20H14N2O It is a derivative of quinoxaline, characterized by the presence of two phenyl groups at positions 2 and 3, and a hydroxyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenylquinoxalin-5-ol typically involves the condensation of benzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2,3-diphenylquinoxalin-5-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group in quinoxaline derivatives can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline-5,8-dione derivatives.
Reduction: 2,3-diphenylquinoxalin-5-amine.
Substitution: Various substituted quinoxaline derivatives depending on the reagent used.
Scientific Research Applications
2,3-Diphenylquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.
Mechanism of Action
The mechanism of action of 2,3-diphenylquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
2,3-Diphenylquinoxalin-5-ol can be compared with other quinoxaline derivatives:
2,3-Diphenylquinoxaline: Lacks the hydroxyl group at position 5, which may affect its biological activity and chemical reactivity.
2,3-Diphenylbenzo[g]quinoxaline: Contains an additional fused benzene ring, which can alter its electronic properties and applications.
Conclusion
2,3-Diphenylquinoxalin-5-ol is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for the development of new materials and therapeutic agents.
Properties
CAS No. |
102554-55-2 |
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Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-5-ol |
InChI |
InChI=1S/C20H14N2O/c23-17-13-7-12-16-20(17)22-19(15-10-5-2-6-11-15)18(21-16)14-8-3-1-4-9-14/h1-13,23H |
InChI Key |
GPSSFUQWADPKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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